2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid
Overview
Description
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde and 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation. This method is advantageous due to its high yield and eco-friendly conditions . The structure of the synthesized compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and protein binding. In medicine, it may be explored for its potential therapeutic effects, although further research is needed to fully understand its efficacy and safety.
Mechanism of Action
The mechanism of action of 2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-propoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO5/c1-6-11-34-18-9-7-17(8-10-18)24-25-19(12-27(2,3)14-21(25)30)29(16-23(32)33)20-13-28(4,5)15-22(31)26(20)24/h7-10,24H,6,11-16H2,1-5H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLLZYBOMIFGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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